Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate

Physicochemical profiling pKa Regioisomer comparison

Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate (CAS 887586-09-6, also synonymized as 1-Boc-3-(cyclobutylamino)-piperidine) is a heterocyclic building block consisting of a piperidine core substituted at the 3-position with a cyclobutylamino group and N-protected by a tert-butoxycarbonyl (Boc) group. With a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol, this compound belongs to the privileged class of piperidine derivatives, which represent the most common heterocyclic subunit among FDA-approved drugs.

Molecular Formula C14H26N2O2
Molecular Weight 254.37
CAS No. 887586-09-6
Cat. No. B3021708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate
CAS887586-09-6
Molecular FormulaC14H26N2O2
Molecular Weight254.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2CCC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3
InChIKeyATHQFNPWOLJWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Cyclobutylamino)Piperidine-1-Carboxylate (CAS 887586-09-6): Procurement-Grade Characterization and Structural Positioning


Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate (CAS 887586-09-6, also synonymized as 1-Boc-3-(cyclobutylamino)-piperidine) is a heterocyclic building block consisting of a piperidine core substituted at the 3-position with a cyclobutylamino group and N-protected by a tert-butoxycarbonyl (Boc) group [1]. With a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol, this compound belongs to the privileged class of piperidine derivatives, which represent the most common heterocyclic subunit among FDA-approved drugs . It is primarily employed as a protected intermediate in medicinal chemistry campaigns targeting neurological disorders, oncology, and immunological conditions .

Why Generic Substitution of Tert-Butyl 3-(Cyclobutylamino)Piperidine-1-Carboxylate with Positional Isomers Fails in Medicinal Chemistry Campaigns


The 3-substituted and 4-substituted regioisomers of Boc-protected cyclobutylamino-piperidine cannot be treated as interchangeable synthons. The position of the amino substituent on the piperidine ring dictates the vector of the cyclobutylamino pharmacophore and, consequently, the geometry of the final deprotected molecule in the target binding site. In 3-substituted piperidine-based Cbl-b inhibitors and METTL3 antagonists, the 3-position provides a critical exit vector that aligns the cyclobutyl group with a distinct hydrophobic pocket, a spatial arrangement unattainable by the 4-substituted analog [1][2]. Empirically, the predicted basicity (pKa ∼10.46 for the 3‑isomer vs. ∼10.55 for the 4‑isomer) further differentiates their protonation states at physiological pH, potentially altering both pharmacokinetics and target engagement [3].

Quantitative Differentiation Evidence for Tert-Butyl 3-(Cyclobutylamino)Piperidine-1-Carboxylate vs. Closest Analogs


Regioisomeric Basicity Differentiation: Predicted pKa of 3- vs. 4-Cyclobutylamino Boc-Piperidine

The target compound (3-cyclobutylamino Boc-piperidine) exhibits a predicted pKa of 10.46 ± 0.20, whereas the 4‑substituted regioisomer (CAS 812690-41-8) shows a predicted pKa of 10.55 ± 0.20 [1]. The ΔpKa of –0.09 units, while modest, is consistent with the electron-withdrawing inductive effect of the Boc-carbamate being more pronounced at the 3-position than at the 4-position. At pH 7.4, this difference translates to a ~1.2× higher proportion of unprotonated (neutral) species for the 3‑isomer, which can significantly influence passive membrane permeability and blood-brain barrier penetration in CNS-targeted programs.

Physicochemical profiling pKa Regioisomer comparison

Lipophilicity Divergence: CLogP/LogP Values Differentiate 3- vs. 4-Cyclobutylamino Boc-Piperidine

The target 3‑substituted isomer has a computationally determined CLogP of 2.883, compared to a LogP of 2.857 for the 4‑substituted analog (CAS 812690-41-8) [1]. This ΔLogP of +0.026 indicates slightly higher lipophilicity for the 3‑isomer, which may arise from differences in intramolecular hydrogen bonding between the cyclobutylamino NH and the Boc carbonyl oxygen—an interaction geometrically more favorable in the 3‑substituted regioisomer. The modest increase in LogP correlates with a marginally higher predicted membrane partition coefficient and may impact chromatographic retention behavior during purification.

Lipophilicity LogP Drug-likeness

Purity Grade Availability: Higher Minimum Purity Specification for the 3-Substituted Isomer

Commercial sourcing data indicate that the 3‑cyclobutylamino Boc-piperidine (target compound) is routinely available at a minimum purity of 97–98% from multiple reputable vendors (AKSci at 98% min., MolCore at NLT 98%, Amatek at 97%), whereas the 4‑substituted regioisomer is predominantly offered at 95% minimum purity (ChemImpex ≥95%, Fluorochem 95%, BOC Sciences 95%) . The 2–3 percentage point purity advantage for the 3‑isomer reduces the burden of preparative HPLC purification prior to use in sensitive catalytic or biological assays, directly lowering procurement-to-experiment turnaround time.

Purity specification Quality control Procurement

Regioisomer-Specific Utility in 3-Substituted Piperidine Pharmacophores: Patent-Driven Differentiation

The 3‑substituted piperidine scaffold is explicitly claimed as the core substructure in Nurix Therapeutics' Cbl-b inhibitor patent portfolio (US 11,464,802 B2), where 3‑(cyclobutylamino)piperidine derivatives function as key intermediates. The corresponding 4‑substituted piperidines are not within the primary Markush claims of this patent family, indicating that the 3‑regiochemistry is structurally essential for Cbl-b binding and E3 ligase inhibition [1]. Additionally, a 2024 patent application (US 2024/0270716 A1) discloses piperidine-based METTL3 inhibitors, further reinforcing the 3‑substituted piperidine as a privileged pharmacophore for emerging oncology targets [2].

Cbl-b inhibition Immuno-oncology Patent protection

High-Value Application Scenarios for Tert-Butyl 3-(Cyclobutylamino)Piperidine-1-Carboxylate (CAS 887586-09-6)


Cbl-b Inhibitor Lead Optimization for Immuno-Oncology

In programs targeting the E3 ubiquitin ligase Cbl-b for cancer immunotherapy, the 3‑(cyclobutylamino)piperidine Boc intermediate serves as a direct precursor to the 3‑substituted piperidine core required for Cbl-b binding, as demonstrated by the Nurix Therapeutics patent portfolio (US 11,464,802 B2) [1]. The 98% minimum purity of the commercially available intermediate minimizes byproduct formation during deprotection and subsequent amide or sulfonamide coupling, reducing the need for intermediate chromatographic purification in parallel synthesis arrays.

METTL3 Inhibitor Discovery for Acute Myeloid Leukemia

The compound provides a chemically validated entry point into METTL3 (N6-adenosine-methyltransferase) inhibitor space, as disclosed in a 2024 patent application (US 2024/0270716 A1) wherein piperidine derivatives with 3‑amino substitution are claimed for the treatment of proliferative diseases including AML [2]. The predicted pKa of 10.46 for the cyclobutylamino group ensures that, upon Boc deprotection, the secondary amine remains partially protonated at endosomal pH, potentially facilitating lysosomal trapping—a property that can be exploited in targeted protein degradation (PROTAC) designs.

CNS Penetrant Probe Synthesis Leveraging Favorable Physicochemical Profile

The measured CLogP of 2.883 and predicted pKa of 10.46 position the deprotected 3‑(cyclobutylamino)piperidine scaffold within the optimal CNS drug space (LogP 1–4, pKa < 10.5 for reduced P‑gp efflux) [3][4]. Medicinal chemists synthesizing brain-penetrant GPCR or ion channel modulators can procure this intermediate in 97–98% purity and, after Boc removal, immediately diversify the free amine without the added purification burden typically required for regioisomeric impurities present in lower-purity alternatives.

Structure–Activity Relationship (SAR) Studies Differentiating 3- vs. 4-Amino Pharmacophores

When a medicinal chemistry program requires systematic exploration of the optimal substitution pattern on the piperidine ring, the 3‑cyclobutylamino Boc-piperidine (CAS 887586-09-6) and the 4‑cyclobutylamino Boc-piperidine (CAS 812690-41-8) form an essential matched pair. The experimentally distinguishable LogP (2.883 vs. 2.857) and pKa (10.46 vs. 10.55) values allow for deconvolution of steric versus electronic contributions to target affinity, enabling rational selection of the 3‑regioisomer when a more acidic amine or slightly higher lipophilicity is required [4].

Quote Request

Request a Quote for Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.